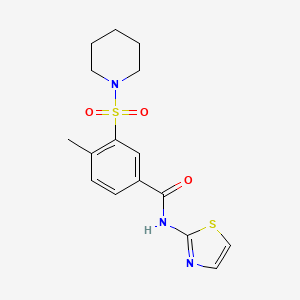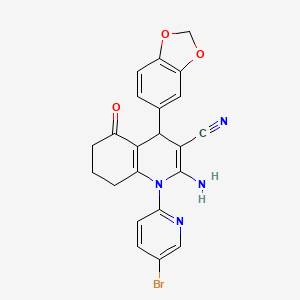![molecular formula C23H15Br3FN3O4 B15013660 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15013660.png)
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound that features multiple functional groups, including bromine, fluorine, and amide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multi-step organic reactions. One common method involves the initial formation of the core phenyl structure, followed by the introduction of bromine and fluorine atoms through electrophilic aromatic substitution reactions. The amide groups are introduced via condensation reactions with appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-yl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate
- 2,4-Dibromo-6-{2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]carbohydrazonoyl}phenyl 3-fluorobenzoate
Uniqueness
2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H15Br3FN3O4 |
|---|---|
分子量 |
656.1 g/mol |
IUPAC 名称 |
[2,4-dibromo-6-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H15Br3FN3O4/c24-15-8-14(21(19(26)10-15)34-23(33)13-4-3-5-16(27)9-13)11-29-30-20(31)12-28-22(32)17-6-1-2-7-18(17)25/h1-11H,12H2,(H,28,32)(H,30,31)/b29-11+ |
InChI 键 |
YXEGGHGEWFEJLU-VPUKRXIYSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F)Br |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B15013581.png)

![N-(2-bromophenyl)-5-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-oxopentanamide](/img/structure/B15013594.png)
![1-[(4-Ethylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B15013597.png)
![3-fluorobenzoic acid [4-[(E)-(nicotinoylhydrazono)methyl]phenyl] ester](/img/structure/B15013605.png)
![N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide](/img/structure/B15013613.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013617.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15013624.png)

![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B15013634.png)

![2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-4-methoxyphenol](/img/structure/B15013646.png)
![4-bromo-2-chloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15013659.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B15013669.png)
